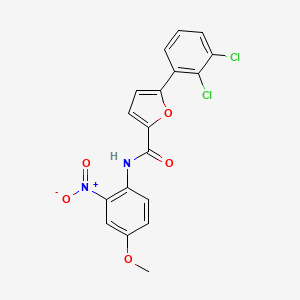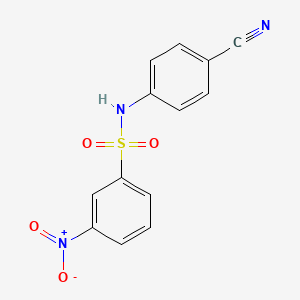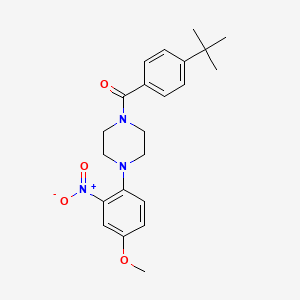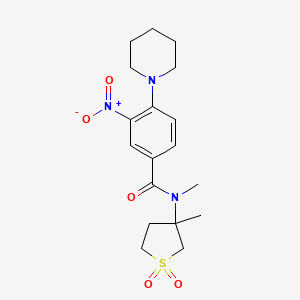
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide
描述
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPIB, and it is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to several diseases, including cancer, cystic fibrosis, and ischemia.
作用机制
DCPIB exerts its effects by selectively inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, which are ion channels that play a crucial role in cell volume regulation. 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide are activated in response to changes in cell volume, and they allow the efflux of chloride and other anions from the cell. By inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, DCPIB prevents the efflux of chloride and other anions, leading to cell swelling and ultimately cell death.
Biochemical and Physiological Effects:
DCPIB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of ion channel function. DCPIB has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
实验室实验的优点和局限性
One of the main advantages of using DCPIB in lab experiments is its selectivity for 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide. This selectivity allows researchers to study the specific effects of VRAC inhibition without affecting other ion channels. However, one limitation of using DCPIB is its potential for off-target effects, which can lead to non-specific effects on other ion channels and signaling pathways.
未来方向
There are several future directions for research on DCPIB, including the development of more selective VRAC inhibitors, the study of DCPIB in the context of other diseases, and the exploration of its potential therapeutic applications. Additionally, the mechanisms of action of DCPIB and its effects on signaling pathways are still not fully understood, and further research is needed to elucidate these mechanisms.
科学研究应用
DCPIB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of DCPIB is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. DCPIB has also been studied in the context of cystic fibrosis, where it has been shown to improve the function of defective ion channels in the lungs.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-26-10-5-6-13(14(9-10)22(24)25)21-18(23)16-8-7-15(27-16)11-3-2-4-12(19)17(11)20/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCGZWNNJXGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(2-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106949.png)
![methyl 2-[({[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4106954.png)
![1-[(3-nitrophenyl)sulfonyl]indoline](/img/structure/B4106962.png)
![1-[(3-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4106974.png)

![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4106995.png)



![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4107041.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-nitrobenzenesulfonamide](/img/structure/B4107044.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4107048.png)
![ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B4107056.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107058.png)